8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
Overview
Description
The study of heterocyclic compounds, such as 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, is significant due to their extensive application in pharmacology and material science. These compounds are known for their complex molecular structures and diverse chemical properties, which make them valuable in drug development and other scientific areas.
Synthesis Analysis
Heterocyclic compounds like 3-azabicyclo [3.3.1] nonanones derivatives are synthesized through the Mannich reaction, which involves ketones, aldehydes, and ammonium acetate in polar aprotic solvents (Mazimba & Mosarwa, 2015). This method is pivotal for functionalizing compounds into various heterocycles, including oximes, indicating a possible route for synthesizing 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
Molecular Structure Analysis
The structural analysis of similar compounds reveals that they can exist in various conformations with specific groups in equatorial positions, affecting their biological activity and interaction with biological systems (Mazimba & Mosarwa, 2015). Understanding the molecular structure is crucial for tailoring compounds for specific functions.
Chemical Reactions and Properties
The reactivity of oxime compounds can be attributed to their functional groups, which allow for further modifications and reactions to produce derivatives with enhanced biological activities. Such compounds are known to undergo various chemical reactions, leading to the formation of sulphur and nitrogen-containing heterocycles (Mazimba & Mosarwa, 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are determined by their molecular conformation and substituents. These properties are essential for the compound's application in drug formulation and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a crucial role in the compound's pharmacological profile and its interaction with biological systems. The presence of the oxime group significantly influences these properties, making them relevant for specific biological activities.
For a detailed exploration of related compounds and their properties, the following sources provide valuable insights:
- (Mazimba & Mosarwa, 2015) discusses the synthesis and biological activities of 3-azabicyclo [3.3.1] nonanones derivatives, a related structural class.
Scientific Research Applications
Synthesis of Tropane Alkaloids
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The review compiles the most relevant achievements in these areas .
Drug Discovery
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application : The review summarizes the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .
- Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The review compiles the most relevant achievements in these areas .
Enantioselective Synthesis of 8-azabicyclo[3.2.1]octanes
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Methods of Application : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
- Results or Outcomes : A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Enantioselective Construction of the 8-azabicyclo [3.2.1]octane Scaffold
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The review compiles the most relevant achievements in these areas .
Enantioselective Synthesis of 8-azabicyclo [3.2.1]octanes
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Methods of Application : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
- Results or Outcomes : A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research directions in the synthesis and application of compounds like 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
properties
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,13-14,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSOYEAOVNOZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=NO)CC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534058 | |
Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
CAS RN |
76272-34-9 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76272-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo(3.2.1)octan-3-one, 8-(phenylmethyl)-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076272349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.